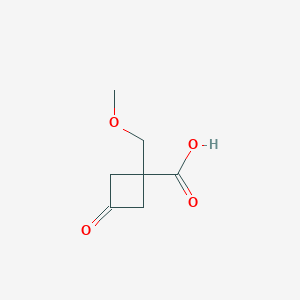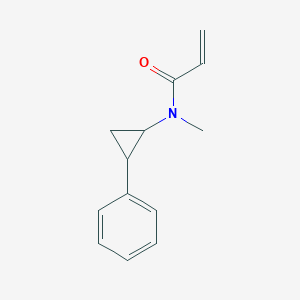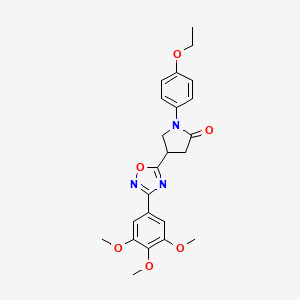
1-(4-Ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Approaches and Derivatives
Research has been conducted on the synthesis of N-heterocyclic compounds, including oxadiazole derivatives, due to their considerable hypocholesterolemic activities. For instance, derivatives displaying similar activity to their parent compound have been synthesized, offering insights into their potential medicinal applications without directly involving drug usage or dosage information (S. Yurugi, A. Miyake, M. Tomimoto, H. Matsumura, Y. Imai, 1973).
Electrochemical Properties for Device Application
In the context of organic light-emitting diodes (OLEDs), the synthesis and structural understanding of oxadiazole-containing materials like PDPyDP have highlighted their utility in enhancing device performance through improved electron-injection/hole-blocking layers. This research underscores the importance of these compounds in the development of more efficient electronic devices (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, J. Howard, 2001).
Biological Applications
Antimicrobial Activities
Investigations into the antimicrobial activities of thiazoles and their fused derivatives have been carried out, providing a foundation for understanding the biological significance of these compounds. Such studies offer insights into their potential application in combating microbial resistance, without delving into specific drug dosages or side effects (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).
Anticancer Potential
Research has also highlighted the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. This work contributes to the broader effort to develop new therapeutic agents for cancer treatment, focusing on the chemical synthesis and biological evaluation of these compounds without discussing specific drug dosages or side effects (K. Redda, Madhavi Gangapuram, 2007).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-5-31-17-8-6-16(7-9-17)26-13-15(12-20(26)27)23-24-22(25-32-23)14-10-18(28-2)21(30-4)19(11-14)29-3/h6-11,15H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZVACCZKQRVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2707936.png)
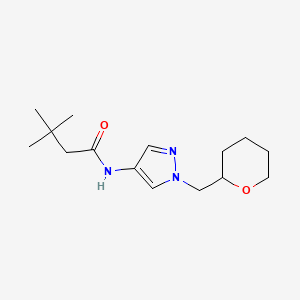
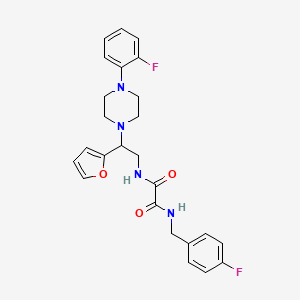

![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)
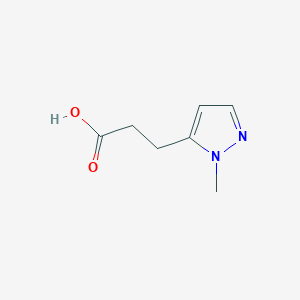

![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)
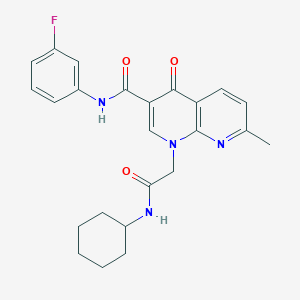
![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)
